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molecular formula C8H13N3 B1637566 1-(1-Pyrrolidinomethyl)-pyrazole

1-(1-Pyrrolidinomethyl)-pyrazole

Cat. No. B1637566
M. Wt: 151.21 g/mol
InChI Key: YUSHLSOVITZNQD-UHFFFAOYSA-N
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Patent
US05569655

Procedure details

To a mixture of pyrazole (88.3 g, 1.297 mol) and formalin (116 ml, 33%, 1.4 mol) in 450 ml of ethanol at 0*C was added pyrrolidine (101.2 g, 1.425 mol) dropwise, and the mixture was heated to reflux under nitrogen for 5 h. The reaction mixture was cooled, and concentrated in vacuo. The residue was distilled (57°-58° C./0.05 mm) to afford 140 g (55.12%) of 1-(1-pyrrolidinomethyl)-pyrazole.
Quantity
88.3 g
Type
reactant
Reaction Step One
Quantity
116 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
101.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[N:2]1.[CH2:6]=O.[NH:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1>C(O)C>[N:8]1([CH2:6][N:1]2[CH:5]=[CH:4][CH:3]=[N:2]2)[CH2:12][CH2:11][CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
88.3 g
Type
reactant
Smiles
N1N=CC=C1
Name
Quantity
116 mL
Type
reactant
Smiles
C=O
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
101.2 g
Type
reactant
Smiles
N1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled (57°-58° C./0.05 mm)

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)CN1N=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 140 g
YIELD: PERCENTYIELD 55.12%
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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